molecular formula C16H24N6O3 B11505777 7-[2-Hydroxy-3-[(piperidin-1-ylmethylene)-amino]-propyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

7-[2-Hydroxy-3-[(piperidin-1-ylmethylene)-amino]-propyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11505777
M. Wt: 348.40 g/mol
InChI Key: VCQMCFCIZYNLRA-UHFFFAOYSA-N
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Description

7-{2-HYDROXY-3-[(E)-[(PIPERIDIN-1-YL)METHYLIDENE]AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-HYDROXY-3-[(E)-[(PIPERIDIN-1-YL)METHYLIDENE]AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a purine base under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The piperidine and purine moieties play crucial roles in its activity, interacting with biological pathways to modulate physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Shares the purine base structure but lacks the piperidine moiety.

    Theophylline: Another purine derivative with different substituents.

    Adenosine: A naturally occurring purine nucleoside with distinct biological functions.

Uniqueness

What sets 7-{2-HYDROXY-3-[(E)-[(PIPERIDIN-1-YL)METHYLIDENE]AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H24N6O3

Molecular Weight

348.40 g/mol

IUPAC Name

7-[2-hydroxy-3-(piperidin-1-ylmethylideneamino)propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H24N6O3/c1-19-14-13(15(24)20(2)16(19)25)22(11-18-14)9-12(23)8-17-10-21-6-4-3-5-7-21/h10-12,23H,3-9H2,1-2H3

InChI Key

VCQMCFCIZYNLRA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN=CN3CCCCC3)O

Origin of Product

United States

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